molecular formula C12H24O2Zn B8266769 ZINC LAURATE

ZINC LAURATE

Cat. No.: B8266769
M. Wt: 265.7 g/mol
InChI Key: QYCJCIUFYKCFFF-UHFFFAOYSA-N
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Description

Zinc Laurate (CAS 2452-01-9), also known as zinc dodecanoate, is a white, insoluble powder that serves as a metallic soap and valuable reagent in both industrial and biomedical research applications . In industrial research, it functions as an effective heat stabilizer in polyvinyl chloride (PVC), where its synergistic use with barium or cadmium soaps reduces coloring and enhances material properties . It also acts as a lubricant and release agent in plastics and rubber processing, improving material flow and surface finish of the final product . Furthermore, it is utilized as an anticaking agent, opacifier, and viscosity controller in cosmetic formulations . In the biomedical field, this compound has emerged as a subject of significant scientific interest due to its potent antibacterial properties . A key area of investigation is its protective role against intestinal barrier dysfunction and inflammation induced by enterotoxigenic Escherichia coli (ETEC) . Research in murine models demonstrates that this compound pretreatment effectively guards against weight loss and diarrhea, prevents damage to intestinal villi, and enhances the expression of tight junction proteins, thereby restoring the intestinal physical barrier . Its mechanism of action appears to extend to the modulation of inflammatory pathways, as it inhibits ETEC-induced activation of the TLR4/MYD88/NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokines . Notably, studies show that this compound exhibits superior antibacterial efficacy against ETEC, resulting in lower bacterial shedding and reduced expression of virulence factors compared to inorganic zinc sources like zinc sulfate at equal zinc concentrations . This combination of industrial utility and promising bioactivity makes this compound a versatile compound for advanced material science and life science research.

Properties

IUPAC Name

dodecanoic acid;zinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJCIUFYKCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2452-01-9
Record name Zinc laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2452-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Saponification and Metathesis

In the first step, lauric acid (C12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2) reacts with sodium hydroxide (NaOH\text{NaOH}) to form sodium laurate (C12H23O2Na\text{C}_{12}\text{H}_{23}\text{O}_2\text{Na}). The reaction is typically conducted at elevated temperatures (40–80°C) with a 10% molar excess of NaOH\text{NaOH} to ensure complete deprotonation. The second step involves the addition of zinc chloride (ZnCl2\text{ZnCl}_2), which displaces sodium ions to precipitate this compound:

2C12H23O2Na+ZnCl2Zn(C12H23O2)2+2NaCl2\text{C}{12}\text{H}{23}\text{O}2\text{Na} + \text{ZnCl}2 \rightarrow \text{Zn}(\text{C}{12}\text{H}{23}\text{O}2)2 + 2\text{NaCl}

Key parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Reaction
Temperature80°CEnhances reaction kinetics
ZnCl2\text{ZnCl}_2 excess20% (mass fraction)Ensures complete precipitation
pH5–6Prevents zinc hydroxide formation

Post-synthesis, the product is filtered, washed with deionized water, and dried at 50°C. This method achieves a lauric acid content of ≤1% and zinc content of 13.5–15.5%, meeting industrial standards.

Direct Reaction with Zinc Oxide

Recent advancements have replaced ZnCl2\text{ZnCl}_2 with zinc oxide (ZnO\text{ZnO}) to circumvent byproduct formation (e.g., NaCl\text{NaCl}) and improve process sustainability.

Mechanochemical Synthesis

In this approach, ZnO\text{ZnO} reacts directly with lauric acid in aqueous media. A patented method suspends ZnO\text{ZnO} in water with morpholine as a dispersant, followed by the gradual addition of lauric acid emulsion at 65°C. The reaction proceeds via:

2C12H24O2+ZnOZn(C12H23O2)2+H2O2\text{C}{12}\text{H}{24}\text{O}2 + \text{ZnO} \rightarrow \text{Zn}(\text{C}{12}\text{H}{23}\text{O}2)2 + \text{H}2\text{O}

This method eliminates bromine odors associated with lauric acid impurities and achieves near-quantitative yields. Key advantages include:

  • Reduced waste : No sodium byproducts require disposal.

  • Simplified purification : The absence of NaCl\text{NaCl} minimizes washing steps.

Melt Process with Basic Zinc Carbonate

A solvent-free method described in US Patent 6,649,585B1 utilizes basic zinc carbonate (Zn5[(OH)3(CO3)]2\text{Zn}_5[\text{(OH)}_3(\text{CO}_3)]_2) as the zinc source.

Reaction Mechanism

Basic zinc carbonate is heated with lauric acid at 130–150°C, forming this compound and releasing water and carbon dioxide:

Zn5[(OH)3(CO3)]2+10C12H24O25Zn(C12H23O2)2+3H2O+2CO2\text{Zn}5[\text{(OH)}3(\text{CO}3)]2 + 10\text{C}{12}\text{H}{24}\text{O}2 \rightarrow 5\text{Zn}(\text{C}{12}\text{H}{23}\text{O}2)2 + 3\text{H}2\text{O} + 2\text{CO}_2

This exothermic reaction avoids solvents, reducing energy consumption and environmental impact. The process is scalable for industrial production, with a reported melting point of 128±5C128 \pm 5^\circ\text{C} for the final product.

Comparative Analysis of Methods

MethodYieldPurityByproductsScalability
Double decomposition85–90%HighNaCl\text{NaCl}Moderate
Direct ZnO\text{ZnO} reaction95–98%Very highH2O\text{H}_2\text{O}High
Melt process90–95%HighCO2\text{CO}_2, H2O\text{H}_2\text{O}High

Key Findings :

  • The double decomposition method remains prevalent due to its simplicity, but it generates NaCl\text{NaCl}, necessitating extensive washing.

  • The ZnO\text{ZnO}-based approach offers superior environmental and economic benefits, aligning with green chemistry principles.

  • The melt process is ideal for large-scale production but requires precise temperature control to prevent decomposition.

Emerging Techniques and Innovations

Morpholine-Assisted Synthesis

The addition of morpholine as a dispersant in ZnO\text{ZnO}-based methods improves reactant miscibility, reducing reaction time from 1.5 hours to 45 minutes . This innovation addresses kinetic limitations in heterogeneous reactions.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cosmetics and Personal Care

Zinc Laurate is widely used in the cosmetics industry for its properties as an anticaking agent , opacifying agent , and viscosity modifier . It enhances the texture and stability of cosmetic formulations, ensuring a smooth application. Additionally, it acts as a dry binder in products such as powders and creams .

Food Industry

In food applications, this compound is recognized for its potential as an anti-caking agent , which helps prevent clumping in powdered food products. Its use contributes to improved flowability and shelf-life of food products .

Plastics and Polymers

This compound serves as a heat stabilizer in polyvinyl chloride (PVC) compounds. It enhances the thermal stability of PVC during processing, contributing to better mechanical properties and durability of the final products . The compound also functions as a lubricant and rheology modifier in PVC processing.

Pharmaceuticals

Recent studies have indicated that this compound exhibits protective effects against intestinal barrier dysfunction induced by pathogens such as enterotoxigenic Escherichia coli (ETEC). In animal models, it has been shown to reduce diarrhea scores and improve intestinal health by maintaining villus height and tight junction integrity . This suggests potential applications in therapeutic formulations aimed at gastrointestinal health.

Case Study 1: Antibacterial Properties

A study investigated the effects of this compound on mice infected with ETEC. Mice pretreated with this compound showed significant protection against weight loss and diarrhea compared to untreated controls. The study highlighted that this compound pretreatment prevented intestinal barrier damage and reduced inflammatory responses associated with ETEC infection .

Case Study 2: Cosmetic Formulations

In cosmetic formulations, the incorporation of this compound has been shown to enhance product stability and texture. For instance, its use in powder formulations resulted in improved flow properties and reduced agglomeration, making it a valuable ingredient in both makeup and skin care products .

Data Table: Applications Summary

Application AreaSpecific Use CasesBenefits
CosmeticsAnticaking agent, opacifier, viscosity modifierImproved texture, stability
Food IndustryAnti-caking agentEnhanced flowability
PlasticsHeat stabilizer for PVCIncreased thermal stability
PharmaceuticalsProtection against intestinal dysfunctionReduced diarrhea scores

Mechanism of Action

Dodecanoic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Thermal Stabilizers in PVC

Zinc laurate is often compounded with calcium or zinc salts for PVC stabilization. Comparative performance data are summarized below:

Compound Dynamic Thermal Stability (s) Blue Whiteness (10 min) Synergy with Other Stabilizers Reference
Calcium stearate-zinc laurate 767 52.88 Poor synergy with zinc stearate
Calcium stearate-zinc stearate 767 45.48 Optimal at 5:4 (Ca:Zn ratio)
Zinc stearate Limited early-stage stability

Key Findings :

  • This compound provides superior early-stage thermal stability compared to zinc stearate but shows poor synergistic effects when mixed with zinc stearate .
  • Calcium stearate-zinc laurate composites achieve higher blue whiteness (52.88 vs. 45.48), indicating better initial color retention .

Vulcanization Accelerators in Rubber

This compound is compared with zinc pentaerythritol in natural rubber vulcanization:

Property This compound Zinc Pentaerythritol Reference
Curing Activity Moderate High
Activation Energy Higher Lower
Anti-Reversion Property Excellent Poor
Crosslink Density Improved in combination High alone
Zinc Content Reduction 48% reduction when combined

Key Findings :

  • Synergistic Effects : Combining this compound with zinc pentaerythritol enhances crosslink density, reduces Mooney viscosity, and improves anti-reversion properties .
  • Environmental Benefit : The combination reduces zinc content by 48%, addressing ecological concerns .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility IR Peaks (cm⁻¹) CAS No. Reference
This compound 128 ± 5 Slightly in H₂O 1,400–1,580 2452-01-9
Zinc stearate ~130 Insoluble in H₂O 1,540–1,600 557-05-1
Zinc myristate 16260-27-8
Zinc pentaerythritol

Key Observations :

  • This compound and zinc stearate share similar melting points but differ in solubility and coordination structures (evident from IR spectra) .
  • Zinc myristate, another fatty acid salt, is structurally analogous but lacks documented thermal or vulcanization data .

Q & A

Q. What are the standard methods for characterizing zinc laurate’s structural and thermal properties in academic research?

To characterize this compound, researchers should employ spectroscopic techniques (e.g., FTIR for functional group analysis, NMR for molecular structure confirmation) and thermal methods (e.g., TGA for decomposition profiles, DSC for phase transitions). Purity assessment requires elemental analysis (e.g., ICP-OES for zinc quantification) and chromatography (HPLC for residual lauric acid detection). Experimental protocols should align with reproducibility standards, including detailed synthesis conditions and calibration of instruments using certified reference materials .

Q. How can researchers optimize synthesis protocols for this compound to ensure high yield and minimal impurities?

Optimization involves systematic variation of reaction parameters (e.g., stoichiometry of zinc oxide to lauric acid, solvent selection, temperature, and pH). Kinetic studies (e.g., time-resolved pH monitoring) and statistical tools like Design of Experiments (DoE) can identify critical factors. Post-synthesis purification steps (e.g., recrystallization from ethanol or hexane) should be validated via mass balance and purity assays. Cross-referencing with literature methods and reporting deviations (e.g., solvent polarity effects) is essential for reproducibility .

Q. What analytical techniques are recommended for assessing this compound’s role as a viscosity modifier or opacifier in composite materials?

Rheological studies (e.g., viscosity vs. shear rate measurements) and microscopy (SEM/TEM for dispersion analysis) are critical. Compare this compound’s performance against alternatives (e.g., zinc stearate) using standardized matrices (e.g., polymer blends). Include control experiments to isolate its contribution from other additives. Statistical validation (e.g., ANOVA for replicate measurements) ensures robustness .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s interaction with hydrophobic substrates in catalytic or material science applications?

Use surface-sensitive techniques like XPS or contact angle measurements to study adsorption behavior. Computational modeling (DFT for binding energy calculations) paired with experimental data (e.g., Langmuir isotherms) can validate interaction mechanisms. Address discrepancies in literature by replicating prior studies under controlled conditions (e.g., humidity, solvent polarity) and reporting raw data for transparency .

Q. What experimental designs are suitable for investigating this compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

Accelerated aging studies with controlled environmental chambers (e.g., 70°C/75% RH for thermal-humidity stress) coupled with periodic sampling. Analytical endpoints include FTIR (functional group degradation), XRD (crystallinity changes), and ICP-MS (zinc leaching). Use Arrhenius modeling to predict long-term stability and validate with real-time data. Report failure modes (e.g., oxidation byproducts) and mitigation strategies .

Q. How should researchers resolve contradictions in literature regarding this compound’s biocompatibility or toxicity profiles?

Conduct systematic reviews (PRISMA guidelines) to aggregate existing data, followed by in vitro/in vivo assays (e.g., cytotoxicity assays on mammalian cell lines, zebrafish embryo models). Control for variables like particle size, dispersion method, and exposure duration. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies addressing specific gaps .

Q. What computational approaches are effective for predicting this compound’s behavior in multi-component systems (e.g., polymer nanocomposites)?

Molecular dynamics (MD) simulations can model diffusion coefficients and interfacial interactions. Pair with experimental validation via SAXS (nanoscale structure) and DMA (mechanical properties). Calibrate force fields using experimental spectroscopic data. Open-source tools (e.g., GROMACS) and reproducibility checklists (e.g., MD simulation reporting standards) enhance credibility .

Methodological Frameworks

  • For Experimental Reproducibility : Follow Beilstein Journal guidelines, including detailed synthesis protocols, instrument calibration data, and raw datasets in supplementary materials .
  • For Data Contradictions : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure comparative studies and meta-analyses .
  • For Stability Studies : Use ISO 16703:2011 (hydrocarbon degradation) or ASTM D5483 (oxidative stability) as reference frameworks .

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